molecular formula C17H16N2O3 B2397722 1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate CAS No. 1351621-12-9

1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate

Cat. No. B2397722
CAS RN: 1351621-12-9
M. Wt: 296.326
InChI Key: HWHCVHQNDCLSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives have been studied for their effectiveness as corrosion inhibitors for metals in aggressive environments. One study demonstrated the inhibitory action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid, showing significant increases in inhibition efficiency with the concentration of inhibitors. These compounds act as mixed-type inhibitors, with surface analysis and quantum chemical calculations supporting their effectiveness (Yadav et al., 2016).

Fluorescence Properties

Research on benzimidazole derivatives includes the synthesis of compounds that exhibit strong fluorescence when coordinated with Zn2+, indicating potential applications in fluorescent probes and materials science. The quantum yield and Stoke's shift reported in these studies highlight the utility of these compounds in designing fluorescent materials (Zheng Wen-yao, 2012).

Antioxidant Activity

New derivatives of benzimidazole have been synthesized and evaluated for their antioxidant activity using in vitro models. These studies reveal that the activity of synthesized derivatives can sometimes be related to a membrane stabilizing effect, suggesting their potential in biochemical applications aimed at reducing oxidative stress (Buravlev et al., 2021).

Biological Activity

The design and synthesis of metal complexes derived from benzimidazole and their biological activities have been explored, with some complexes showing significant antibacterial, antifungal, and antitumor activities. These findings point to the potential of benzimidazole derivatives in developing new therapeutic agents (al-Hakimi et al., 2020).

Molecular Synthesis and Reactivity

Benzimidazole derivatives have been synthesized for various applications, including the preparation of polyfunctional heterocyclic systems. These compounds serve as versatile reagents, enabling the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science (Pizzioli et al., 1998).

properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12(21-13-6-4-3-5-7-13)17(20)22-14-8-9-16-15(10-14)18-11-19(16)2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHCVHQNDCLSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC2=C(C=C1)N(C=N2)C)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.